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molecular formula C6H7ClO4 B6326284 1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester CAS No. 155687-12-0

1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester

Cat. No. B6326284
M. Wt: 178.57 g/mol
InChI Key: QJDXLZDPYTWCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780669

Procedure details

158 g of methyl 2-tert-butoxycarbonyl-1-chloro-1-cyclopropanecarboxylate was dissolved in 350 ml of dichloromethane. Then 160 ml of trifluoroacetic acid was added thereto and the obtained mixture was stirred at room temperature for 6 hours. The reaction mixture was concentrated under reduced pressure and n-hexane was added to the residue. The crystals thus formed were collected by filtration and washed with n-hexane. Thus 116 g (yield 97%) of 2-chloro-2-methoxycarbonyl-1-cyclopropanecarboxylic acid was obtained as colorless crystals.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH:8]1[CH2:10][C:9]1([Cl:15])[C:11]([O:13][CH3:14])=[O:12])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:15][C:9]1([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH:8]1[C:6]([OH:7])=[O:5]

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1C(C1)(C(=O)OC)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure and n-hexane
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1(C(C1)C(=O)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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